molecular formula C12H12BrNS B13257192 N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline

N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline

Cat. No.: B13257192
M. Wt: 282.20 g/mol
InChI Key: AKFZDCMUUZAUOA-UHFFFAOYSA-N
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Description

N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a brominated thiophene ring attached to a methylated aniline moiety

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline

InChI

InChI=1S/C12H12BrNS/c1-9-2-4-11(5-3-9)14-7-12-6-10(13)8-15-12/h2-6,8,14H,7H2,1H3

InChI Key

AKFZDCMUUZAUOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-2-methylaniline (Intermediate)

Method:

  • Starting Material: 4-Methylaniline (para-toluidine)
  • Reaction: Bromination at the ortho position relative to the amino group, typically using N-bromosuccinimide (NBS) in acetic acid or other polar solvents.
  • Conditions: Reflux at 50–70°C for 4–6 hours.
  • Outcome: High regioselectivity for ortho bromination due to activating amino group directing effects.

Data Table 1: Bromination of 4-Methylaniline

Step Reagents Solvent Temperature Time Yield (%) Notes
Bromination N-Bromosuccinimide (NBS) Acetic acid Reflux (50–70°C) 4–6 h 82 Regioselective at ortho position

Reference:
This method aligns with procedures described in patent CN103787895A, which emphasizes bromination of aromatic amines with NBS under controlled conditions to achieve high regioselectivity and yield.

Suzuki-Miyaura Cross-Coupling

Reaction:

  • Reactants: Brominated aniline derivative (e.g., 4-bromo-2-methylaniline) and a thiophene boronic acid derivative (e.g., 4-bromothiophene-2-boronic acid).
  • Catalyst: Palladium(0) complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
  • Base: Potassium carbonate or sodium tert-butoxide.
  • Solvent: Mixture of ethanol/water or toluene/aqueous base.
  • Conditions: Reflux under inert atmosphere for 12–24 hours.

Reaction Scheme:

Ar–Br + Thiophene–B(OH)₂ → Ar–Thio (via Suzuki coupling)

Data Table 2: Suzuki Coupling Conditions

Parameter Typical Range Notes
Catalyst Pd(PPh₃)₄ High activity, easy to handle
Base K₂CO₃ Commonly used, mild conditions
Solvent Ethanol/water Environmentally friendly
Temperature 80–100°C Reflux conditions
Yield 44–51% Moderate, optimized by ligand and solvent choice

Research Findings:
Recent studies demonstrate that Suzuki coupling of 4-bromo-2-methylaniline with thiophene boronic acids yields the desired N-arylthiophene derivatives with yields up to 51%. The regioselectivity favors substitution at the bromine site, which is more reactive compared to the thiophene bromide position.

Alternative Synthetic Pathways

Direct N-alkylation of 4-Methylaniline

An alternative involves N-alkylation of 4-methylaniline with a suitable bromomethylthiophene derivative, followed by bromination at the thiophene ring. This route is less favored due to potential regioisomer formation and lower selectivity.

Multi-step Functionalization of 2-Aminomethylphenyl Derivatives

Based on patent CN103787895A, a multi-step process involving protection, bromination, and hydrolysis steps can be employed:

  • Protection: Acetylation of the amino group to prevent undesired side reactions.
  • Bromination: Electrophilic substitution using N-bromo-succinimide.
  • Hydrolysis: Deprotection to regenerate the amino group, yielding the target compound.

Note: This method is advantageous for large-scale synthesis due to high purity and environmental considerations.

Summary of Key Preparation Methods

Method Description Advantages Limitations
Suzuki-Miyaura Cross-Coupling Coupling of brominated aniline with thiophene boronic acids High regioselectivity, moderate to high yields, versatile Requires palladium catalysts, inert atmosphere
Bromination of 4-Methylaniline Electrophilic aromatic substitution with NBS Simple, high yield, regioselective Over-bromination risk, need for purification
Multi-step protection and hydrolysis Protection, bromination, deprotection steps High purity, suitable for complex modifications Longer process, multiple steps

Research Findings and Data Summary

Study Key Findings Yield (%) Conditions Reference
PMC Study (2021) Efficient Suzuki coupling of 4-bromo-2-methylaniline with thiophene boronic acids 44–51 Reflux, Pd catalyst, aqueous base
Patent CN103787895A Bromination via NBS, hydrolysis for deprotection High purity, scalable Reflux, acetic acid, hydrolysis
Chemical synthesis (general) Bromination at ortho position, Suzuki coupling Up to 82% (bromination), moderate (coupling) Standard electrophilic substitution

Chemical Reactions Analysis

Types of Reactions: N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amines.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The brominated thiophene ring and the aniline moiety can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .

Comparison with Similar Compounds

  • N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline
  • N-[(4-bromothiophen-2-yl)methyl]-2-methylaniline
  • N-[(4-bromothiophen-2-yl)methyl]-4-chloroaniline

Comparison: N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline is unique due to the presence of a methyl group on the aniline ring, which can influence its reactivity and interactions. Compared to its analogs with different substituents (e.g., fluoro, chloro), the methyl group may enhance its lipophilicity and alter its electronic properties, potentially leading to different biological activities and applications .

Biological Activity

N-[(4-bromothiophen-2-yl)methyl]-4-methylaniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated thiophene moiety attached to an aniline group, characterized by the following molecular formula:

  • Molecular Formula : C13H14BrNS
  • Molecular Weight : 295.23 g/mol

The presence of the bromine atom on the thiophene ring enhances its reactivity, while the amine group is crucial for its biological interactions. The compound's structure facilitates various chemical reactions, making it a versatile building block in organic synthesis and drug development .

Antimicrobial Properties

Research indicates that compounds containing thiophene rings often exhibit notable antimicrobial activities. This compound has been evaluated against various bacterial strains, showing promising results:

Bacterial Strain Activity
Staphylococcus aureusModerate
Escherichia coliModerate
Bacillus subtilisPotent
Pseudomonas aeruginosaWeak

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as interference with cell wall synthesis or enzyme inhibition .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cell Line IC50 (μM) Activity Level
HepG2 (Liver Cancer)< 25High
MCF-7 (Breast Cancer)< 25High
PC-3 (Prostate Cancer)> 50Low
HCT-116 (Colorectal Cancer)> 50Low

The compound's mechanism of action in cancer cells may involve modulation of signaling pathways related to cell proliferation and apoptosis .

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the aniline moiety contribute to its binding affinity through hydrogen bonding and π-π stacking interactions. This interaction can lead to the modulation of biological pathways relevant to neurotransmission and cellular signaling .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Study : A study conducted on a series of thiophene derivatives, including this compound, reported significant antibacterial activity against Gram-positive bacteria, with lower efficacy against Gram-negative strains .
  • Anticancer Evaluation : In a comparative study involving multiple thiophene derivatives, this compound exhibited potent anti-proliferative effects against HepG2 and MCF-7 cell lines, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Research has suggested that the compound may act as a nucleophile or electrophile in chemical reactions, depending on the environmental conditions. This duality enhances its applicability in both synthetic chemistry and biological contexts .

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